molecular formula C4H8N3NaO4P B1140917 Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate CAS No. 19604-05-8

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate

Cat. No.: B1140917
CAS No.: 19604-05-8
M. Wt: 216.09 g/mol
InChI Key: ZJRRJYDZJLZNAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate typically involves the reaction of creatinine with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield different phosphoramidate derivatives, while substitution reactions can produce a variety of substituted imidazolidinylidene compounds .

Scientific Research Applications

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate involves its role as a phosphate donor in biochemical reactions. It interacts with various molecular targets, including enzymes involved in energy metabolism, and participates in pathways related to ATP synthesis and utilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is unique due to its specific structure and its role as a disodium salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmaceutical applications.

Properties

CAS No.

19604-05-8

Molecular Formula

C4H8N3NaO4P

Molecular Weight

216.09 g/mol

IUPAC Name

disodium;(2Z)-1-methyl-2-phosphonatoiminoimidazolidin-4-one

InChI

InChI=1S/C4H8N3O4P.Na/c1-7-2-3(8)5-4(7)6-12(9,10)11;/h2H2,1H3,(H3,5,6,8,9,10,11);

InChI Key

ZJRRJYDZJLZNAT-UHFFFAOYSA-N

Isomeric SMILES

CN\1CC(=O)N/C1=N\P(=O)(O)O.[Na]

Canonical SMILES

CN1CC(=O)NC1=NP(=O)(O)O.[Na]

Related CAS

5786-71-0 (Parent)

Origin of Product

United States

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